2-(4-Ethoxyphenyl)ethanol

Description

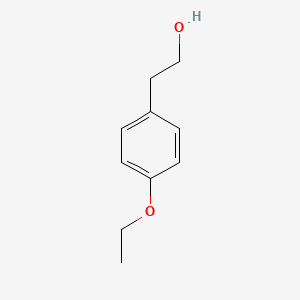

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMVSNTVPZWQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177078 | |

| Record name | p-Ethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22545-15-9 | |

| Record name | 4-Ethoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22545-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22545-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Ethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(4-Ethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-(4-Ethoxyphenyl)ethanol (CAS: 22545-15-9), a significant intermediate in pharmaceutical synthesis. The data herein is compiled from various chemical data sources and is presented for ease of reference and application in a laboratory and research setting.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 2-(4-ethoxyphenyl)ethan-1-ol | |

| CAS Number | 22545-15-9 | |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | White crystals, powder, or flakes | |

| Melting Point | 38.5 - 44.5 °C | |

| Boiling Point | 138 - 141 °C at 8 mmHg | [2][3] |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [2][3] |

| Water Solubility | Soluble | [2][3] |

| pKa (Predicted) | 14.94 ± 0.10 | [2][3] |

| Flash Point | >110 °C | [4] |

| InChI Key | CNMVSNTVPZWQMI-UHFFFAOYSA-N | |

| SMILES | CCOC1=CC=C(CCO)C=C1 |

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[1]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of liquid this compound is placed in a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7]

-

Heating: The Thiele tube is gently heated, and the liquid in the test tube is observed.[7] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For solids, this can be determined using a pycnometer and a liquid of known density in which the solid is insoluble.

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.

-

Mass of Pycnometer with Sample: A sample of this compound is added to the pycnometer, and it is weighed again.

-

Mass of Pycnometer with Sample and Liquid: A liquid of known density, in which the sample is insoluble, is added to the pycnometer until it is full. The pycnometer is then reweighed.

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and then filled with only the liquid of known density and weighed.

-

Calculation: The volume of the solid and its density can be calculated from these four mass measurements and the known density of the liquid.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[8]

-

Observation: After each addition of the solvent, the test tube is vigorously shaken.[8] The substance is considered soluble if it completely dissolves to form a clear solution. The observation is recorded as soluble, partially soluble, or insoluble.

Workflow and Data Relationships

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. mt.com [mt.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)ethanol (CAS: 22545-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)ethanol, a significant chemical intermediate. The document details its physicochemical properties, plausible synthetic routes, analytical characterization methods, and potential biological activities based on structurally related compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a phenylethanol moiety with an ethoxy group substituted at the para position of the benzene ring. This substitution influences its polarity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22545-15-9 | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 138-141 °C at 8 mmHg | [3] |

| Predicted Density | 1.037 ± 0.06 g/cm³ | [3] |

| Water Solubility | Soluble | [3] |

| Predicted pKa | 14.94 ± 0.10 | [3] |

| Predicted XLogP3 | 1.1 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

Synthesis of this compound

Proposed Synthetic Route 1: Williamson Ether Synthesis followed by Reduction

A common method for preparing such ethers is the Williamson ether synthesis, starting from 4-hydroxyphenylethanol. This would be followed by the reduction of an intermediate. A more direct adaptation involves the direct ethylation of 4-hydroxyphenylethanol.

Experimental Protocol: Ethylation of 4-Hydroxyphenylethanol

This protocol is adapted from the synthesis of 2-(4-allyloxyphenyl)ethanol.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-hydroxyphenyl)ethanol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or acetonitrile.

-

Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl bromide or diethyl sulfate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthetic Route 2: Reduction of 4-Ethoxyphenylacetic acid

Another viable route is the reduction of the corresponding carboxylic acid, 4-ethoxyphenylacetic acid, which is commercially available.

Experimental Protocol: Reduction of 4-Ethoxyphenylacetic acid

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Acid: Dissolve 4-ethoxyphenylacetic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic pathways to this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of this compound.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Aromatic protons (AA'BB' system), triplet for the benzylic CH₂, triplet for the alcoholic CH₂, quartet and triplet for the ethoxy group. |

| ¹³C NMR | Structural Confirmation | Signals for aromatic carbons (ipso, ortho, meta, para), benzylic carbon, alcoholic carbon, and ethoxy carbons. |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Molecular ion peak (m/z 166). Key fragments corresponding to the loss of water, ethylene, and the ethoxy group. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Broad O-H stretch (alcohol), C-O stretches (ether and alcohol), aromatic C-H and C=C stretches. |

| Gas Chromatography (GC) | Purity Assessment | A single major peak indicating the purity of the compound. |

Detailed Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of phenylethanol derivatives.[5]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Diagram of Analytical Workflow

Caption: A typical workflow for the analysis and characterization of this compound.

Potential Biological Activity and Applications

Direct pharmacological studies on this compound are limited in publicly available literature. However, the broader class of phenylethanoid derivatives exhibits a range of biological activities, suggesting potential areas of investigation for this compound.

Potential Activities based on Structural Analogs:

-

Antimicrobial Activity: Phenylethanol and its derivatives are known to possess bacteriostatic and bactericidal properties.[6] The proposed mechanism involves the disruption of bacterial cell membrane integrity, where the lipophilic portion of the molecule intercalates into the lipid bilayer, leading to increased permeability and cell death.[7]

-

Anti-inflammatory Activity: Certain phenylethanoid derivatives have demonstrated anti-inflammatory effects. For example, some have been shown to inhibit the production of nitric oxide (NO) in LPS-induced microglial cells.[8]

-

Antioxidant Activity: Phenylethanoid glycosides, which share the core phenylethanol structure, are recognized for their significant antioxidant properties, primarily through radical scavenging mechanisms.[9][10]

Applications as a Pharmaceutical Intermediate:

This compound is described as a pharmaceutical intermediate.[3] While specific final drug products derived from this compound are not explicitly detailed in the search results, related structures are key intermediates in the synthesis of various active pharmaceutical ingredients and agrochemicals. For instance, the structurally similar 2-(4-ethoxyphenyl)-2-methylpropyl alcohol is a precursor to the insecticide etofenprox.[1] This highlights the utility of the 4-ethoxyphenethyl moiety as a building block in medicinal and agricultural chemistry.

Conceptual Diagram of Potential Membrane Interaction

Caption: Postulated mechanism of antimicrobial action via membrane disruption.

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous. However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment (gloves, safety glasses), avoiding dust formation, and ensuring adequate ventilation. It should be stored in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific research on its synthesis and biological activity is not extensive, plausible synthetic routes and potential pharmacological activities can be inferred from related compounds. This technical guide provides a solid foundation for researchers and drug development professionals working with this molecule, offering detailed protocols and a summary of its key characteristics. Further research is warranted to fully elucidate its synthetic pathways and explore its potential therapeutic applications.

References

- 1. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 2. This compound | C10H14O2 | CID 89752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. analchemres.org [analchemres.org]

- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New antioxidant phenylethanol glycosides from Torenia concolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Molecular Structure and Properties of 2-(4-Ethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 2-(4-Ethoxyphenyl)ethanol. The information is presented to support research and development activities in the pharmaceutical and chemical sciences.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CCO | [1] |

| InChI Key | CNMVSNTVPZWQMI-UHFFFAOYSA-N | [1] |

| CAS Number | 22545-15-9 | [1][3] |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 138-141 °C (at 8 mmHg) | [3] |

| Exact Mass | 166.099379685 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Molecular Structure and Visualization

The molecular structure of this compound comprises a central benzene ring substituted with an ethoxy group and an ethanol group at the para position.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Determination of Molecular Weight via Mass Spectrometry

Objective: To experimentally verify the molecular weight of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this determination.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting mass spectrum should display a molecular ion peak (M⁺) at m/z 166, confirming the molecular weight.[1]

Caption: Experimental workflow for molecular weight determination.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and atom connectivity of this compound.

Methodology: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis (400 MHz):

-

Expected Chemical Shifts (δ):

-

~1.4 ppm (triplet, 3H, -OCH₂CH₃ )

-

~2.8 ppm (triplet, 2H, Ar-CH₂ CH₂OH)

-

~3.8 ppm (triplet, 2H, Ar-CH₂CH₂ OH)

-

~4.0 ppm (quartet, 2H, -OCH₂ CH₃)

-

~6.8 ppm (doublet, 2H, aromatic protons ortho to ethoxy group)

-

~7.1 ppm (doublet, 2H, aromatic protons meta to ethoxy group)

-

A broad singlet for the hydroxyl proton (-OH) will also be present.

-

-

-

¹³C NMR Analysis (100 MHz):

-

Expected Chemical Shifts (δ):

-

~15 ppm (-OCH₂C H₃)

-

~38 ppm (Ar-C H₂CH₂OH)

-

~63 ppm (Ar-CH₂C H₂OH and -OC H₂CH₃)

-

~114 ppm (aromatic CH ortho to ethoxy)

-

~129 ppm (aromatic C-CH₂)

-

~130 ppm (aromatic CH meta to ethoxy)

-

~158 ppm (aromatic C-O)

-

-

-

Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared against predicted values to confirm the structure.

Logical Relationships in Drug Development

In the context of drug discovery, this compound can serve as a starting scaffold. Structure-Activity Relationship (SAR) studies would be a logical next step to explore its therapeutic potential.

Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

References

An In-depth Technical Guide to the Solubility of 2-(4-Ethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Ethoxyphenyl)ethanol in aqueous and organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes data for the structurally similar compound, 2-(4-methoxyphenyl)ethanol, to provide valuable estimations. Furthermore, detailed experimental protocols are outlined to enable researchers to determine precise solubility data.

Quantitative Solubility Data

Table 1: Estimated and Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | Soluble | Qualitative |

| 2-(4-Methoxyphenyl)ethanol | Water | 25 | 9407 mg/L | Estimated[3] |

| 2-(4-Methoxyphenyl)ethanol | DMSO | Not Specified | Soluble | Qualitative |

| 2-(4-Methoxyphenyl)ethanol | Methanol | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and established laboratory practices.

Aqueous Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a standardized method for determining the solubility of substances in water.[4][5][6][7] The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for this compound given its expected solubility.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

-

This compound (high purity)

-

Reagent-grade water (e.g., Type I ultrapure water)

-

Glass flasks with stoppers

-

Constant temperature bath or incubator (e.g., 25 °C ± 0.5 °C)

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be clearly visible.

-

Equilibration: Stopper the flask and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary test can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, stop the stirring and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to sediment. Alternatively, the solution can be centrifuged to facilitate separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered aqueous solution using a validated analytical method. Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the solubility of a compound in organic solvents.[8]

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved solute is then measured.

Apparatus and Reagents:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate, hexane) of high purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature environment

-

Centrifuge

-

Syringes and solvent-compatible syringe filters

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixtures for a period sufficient to reach equilibrium (24 to 72 hours is common).

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand to permit the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.

-

Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated method with a proper calibration curve.

-

Replicates: Conduct the determination for each solvent in triplicate.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound CAS#: 22545-15-9 [m.chemicalbook.com]

- 2. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]

- 3. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-(4-Ethoxyphenyl)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Ethoxyphenyl)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

This compound, also known as p-ethoxyphenethyl alcohol, is an organic compound with the molecular formula C10H14O2.[1][2] Its structure is characterized by a benzene ring substituted with an ethoxy group and an ethanol group.

Molecular Formula: C10H14O2[1][2]

Molecular Weight: 166.22 g/mol [1]

IUPAC Name: this compound[1]

Synonyms: 4-Ethoxyphenethyl alcohol, p-Ethoxyphenethyl alcohol, 4-Ethoxy-benzeneethanol[1]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.40 | t | 3H | -O-CH₂-CH₃ |

| 2.81 | t | 2H | Ar-CH₂ -CH₂-OH |

| 3.80 | t | 2H | Ar-CH₂-CH₂ -OH |

| 4.00 | q | 2H | -O-CH₂ -CH₃ |

| 6.84 | d | 2H | Aromatic H (ortho to -OCH₂CH₃) |

| 7.12 | d | 2H | Aromatic H (meta to -OCH₂CH₃) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 14.9 | -O-CH₂-CH₃ |

| 38.6 | Ar-CH₂ -CH₂-OH |

| 61.8 | Ar-CH₂-CH₂ -OH |

| 63.4 | -O-CH₂ -CH₃ |

| 114.6 | Aromatic C (ortho to -OCH₂CH₃) |

| 129.8 | Aromatic C (meta to -OCH₂CH₃) |

| 130.8 | Aromatic C (ipso, attached to -CH₂CH₂OH) |

| 157.7 | Aromatic C (ipso, attached to -OCH₂CH₃) |

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3350 (broad) | O-H stretch (alcohol) |

| 3030 | C-H stretch (aromatic) |

| 2975, 2930, 2870 | C-H stretch (aliphatic) |

| 1610, 1510 | C=C stretch (aromatic ring) |

| 1240 | C-O stretch (aryl ether) |

| 1040 | C-O stretch (primary alcohol) |

| 820 | C-H bend (p-disubstituted benzene) |

Note: The IR data is based on typical values for the functional groups present and may vary slightly based on the experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 137 | [M - CH₂OH]⁺ |

| 107 | [M - C₂H₅O - H₂]⁺ or [C₇H₇O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

A common method for obtaining the IR spectrum of a liquid sample is as follows:

-

Technique: Attenuated Total Reflectance (ATR) or placing a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the empty accessory (or with the pure solvent if in solution) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature ramp is used to separate the components of the sample. For example, start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Typically m/z 40-400.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Potential Biological Activities of 2-(4-Ethoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethoxyphenyl)ethanol, also known as tyrosol ethyl ether, is a derivative of the well-researched phenolic compound, tyrosol. While tyrosol, abundant in olive oil, has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, the specific biological profile of its ethoxylated derivative is less characterized.[1] This technical guide aims to consolidate the available scientific information on the potential biological activities of this compound, providing quantitative data where available, detailing relevant experimental methodologies, and illustrating implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Neuroprotective and Anti-inflammatory Activities

The most significant evidence for the biological activity of this compound lies in its neuroprotective and anti-inflammatory effects, particularly in the context of cerebral ischemia.

Quantitative Data

A key study utilizing a rat brain slice model of hypoxia-reoxygenation demonstrated the neuroprotective effects of this compound. The data from this study is summarized in the table below.

| Biological Activity | Experimental Model | Treatment | Dosage | Outcome | Percentage Change |

| Neuroprotection | Hypoxia-reoxygenation in rat brain slices | Tyrosol ethyl ether (TEE) | 20 mg/kg/day (p.o.) | Reduction in neuronal damage | -50% |

| Anti-inflammatory | Hypoxia-reoxygenation in rat brain slices | Tyrosol ethyl ether (TEE) | 20 mg/kg/day (p.o.) | Inhibition of Prostaglandin E2 production | -55.6% |

| Antioxidant (Nitrosative Stress) | Hypoxia-reoxygenation in rat brain slices | Tyrosol ethyl ether (TEE) | 20 mg/kg/day (p.o.) | Inhibition of 3-Nitrotyrosine production | -73% |

Experimental Protocol: Hypoxia-Reoxygenation in Rat Brain Slices

This ex vivo model is instrumental in studying the mechanisms of ischemic brain injury and evaluating the efficacy of neuroprotective agents.

1. Animal Preparation and Brain Slice Collection:

-

Adult male Wistar rats (200-250g) are anesthetized, typically with ether inhalation, and sacrificed by decapitation.

-

The brain is rapidly removed, and the cerebellum and brain stem are discarded.

-

The remaining brain tissue is sectioned into 0.1-mm transverse slices using a vibrating microtome.

2. Equilibration:

-

The brain slices are placed in a buffer solution (e.g., composed of 0.1 M NaCl, 5 x 10⁻⁴ M KCl, 2.4 x 10⁻² M NaHCO₃, 5.5 x 10⁻⁴ M KH₂PO₄, 5 x 10⁻⁶ M CaCl₂, 2 x 10⁻³ M MgSO₄, and 9.8 x 10⁻³ M glucose, at pH 7.4).

-

The buffer is continuously perfused with a gas mixture of 95% O₂ and 5% CO₂ for 30 minutes to allow the slices to equilibrate.

3. Induction of Hypoxia:

-

Slices are transferred to a fresh buffer with modified ionic concentrations (e.g., 3 x 10⁻³ M CaCl₂, 1 x 10⁻⁶ M MgSO₄) and without glucose.

-

This solution is perfused with a gas mixture of 95% N₂ and 5% O₂ for 60 minutes to induce hypoxic conditions.

4. Reoxygenation:

-

Following the hypoxic period, the slices are returned to the original glucose-containing buffer.

-

The buffer is perfused with a 95% O₂ and 5% CO₂ gas mixture for 180 minutes to simulate reoxygenation.

5. Assessment of Tissue Damage and Biomarkers:

-

Tissue damage is commonly evaluated by measuring the release of lactate dehydrogenase (LDH) into the superfusion fluid.

-

Biomarkers of inflammation (e.g., Prostaglandin E2) and nitrosative stress (e.g., 3-Nitrotyrosine) are quantified in the tissue or superfusion fluid using techniques such as ELISA or HPLC.

Signaling Pathway

The neuroprotective and anti-inflammatory effects of this compound appear to be mediated, at least in part, by the inhibition of pathways leading to nitrosative stress and the production of inflammatory mediators.

Potential Antioxidant Activity

Comparative Data of Related Compounds

To provide context, the following table includes antioxidant data for the parent compound, tyrosol.

| Compound | Assay | IC50 / Activity |

| Tyrosol | DPPH Radical Scavenging | Weak to moderate activity |

| Tyrosol | Nitric Oxide Scavenging | Inactive in some studies |

It is important to note that the etherification of the phenolic hydroxyl group would eliminate its hydrogen-donating ability, a primary mechanism for radical scavenging. However, the overall electronic effects of the ethoxy group on the aromatic ring might still influence other antioxidant mechanisms. Further research is required to quantify the direct antioxidant capacity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging activity of a compound.

1. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent such as methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

2. Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

-

Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).

3. Measurement and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Potential Antimicrobial Activity

Currently, there is a lack of specific data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against common bacterial or fungal strains. However, the parent compound, tyrosol, and other related phenolic compounds have demonstrated antimicrobial properties. The structural modifications in this compound could influence its interaction with microbial cell membranes and its overall efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

-

A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a defined turbidity, typically equivalent to a 0.5 McFarland standard.

2. Serial Dilution of the Test Compound:

-

In a 96-well microplate, serial twofold dilutions of this compound are prepared in the broth medium.

3. Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

-

After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

-

The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.

Potential Anticancer Activity

There is currently no published data on the cytotoxic effects of this compound against specific cancer cell lines. However, tyrosol has been shown to possess anticancer properties against various cancer cell lines. The ethoxy modification could potentially alter the lipophilicity and cellular uptake of the molecule, thereby influencing its anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate medium and conditions.

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Treatment with Test Compound:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Control wells receive medium with the vehicle used to dissolve the compound.

-

The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

-

A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective and anti-inflammatory properties. However, there is a notable gap in the scientific literature regarding its direct antioxidant, antimicrobial, and anticancer activities. The provided experimental protocols offer a roadmap for future research to comprehensively characterize the biological profile of this compound. Further investigation is warranted to determine its full therapeutic potential and to elucidate the structure-activity relationships within the tyrosol family of compounds. This will be crucial for guiding the development of novel therapeutic agents based on this chemical scaffold.

References

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)ethanol: Industrial and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)ethanol, focusing on its known industrial applications, physicochemical properties, and synthesis protocols. While direct research applications of this compound are not extensively documented in current literature, this guide also explores the potential for future research based on its chemical structure and the activities of its derivatives.

Core Properties of this compound

This compound is an aromatic alcohol characterized by a phenethyl alcohol core with an ethoxy group substituted at the para position of the benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| CAS Number | 22545-15-9 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 42-44 °C | [2] |

| Boiling Point | 138-141 °C at 8 mmHg | [2] |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [2] |

| Water Solubility | Soluble | [2] |

| pKa (Predicted) | 14.94 ± 0.10 | [2] |

| InChIKey | CNMVSNTVPZWQMI-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=CC=C(C=C1)CCO | [1] |

Industrial Application: Intermediate in Etofenprox Synthesis

The most significant industrial application of this compound and its derivatives is as a key precursor in the manufacture of the insecticide etofenprox.[3][4] Etofenprox is a non-ester pyrethroid known for its broad-spectrum activity and enhanced stability.[3] The synthesis involves the preparation of a more complex alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which then undergoes etherification.

Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

A common method for synthesizing the key intermediate, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is through the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate.[5]

Table 2: Quantitative Data for the Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

| Parameter | Value | Source(s) |

| Starting Material | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | [5] |

| Reagents | Potassium Borohydride (KBH₄), Lithium Chloride (LiCl) | [5] |

| Solvent | Ethanol | [5] |

| Reaction Temperature | 30-85 °C | [5] |

| Reaction Time | 3-8 hours | [5] |

| Yield | 80-90% | [5] |

Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

Materials:

-

Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

-

Ethanol (anhydrous)

-

Potassium borohydride (KBH₄)

-

Lithium chloride (LiCl)

-

Hydrochloric acid (3 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in anhydrous ethanol.[5]

-

Addition of Reagents: To the stirred solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[5]

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and slowly add 3 M hydrochloric acid to quench the excess borohydride and adjust the pH.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.[5]

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

Research Applications: Current Status and Future Directions

Currently, there is a notable lack of published research focusing on the direct biological activities of this compound. Its primary role in the scientific literature is as a well-defined intermediate for the synthesis of more complex molecules, such as etofenprox.[3][4]

Known Research Context

The research context for this compound is almost exclusively within synthetic organic chemistry. The methodologies for its synthesis and its conversion to other molecules are well-established.

Potential Future Research Areas

While direct biological data is scarce, the structure of this compound suggests potential avenues for future research:

-

Fragrance and Flavor Chemistry: The structurally related compound, 2-(4-methoxyphenyl)ethanol, is used in the fragrance and cosmetics industry.[6] This suggests that this compound could be investigated for its own olfactory properties or as a precursor for novel fragrance compounds.

-

Medicinal Chemistry Scaffolding: Phenethyl alcohol derivatives are common motifs in pharmacologically active compounds. The ethoxy group of this compound offers a site for further chemical modification, potentially leading to the development of new derivatives with therapeutic potential. Research into derivatives of similar structures has shown activity as PTP1B inhibitors and Oct3/4 inducers, suggesting that the core structure could be a starting point for drug discovery programs.[7][8]

-

Metabolism Studies: As a xenobiotic compound, understanding the metabolic fate of this compound could be relevant in the context of etofenprox toxicology and environmental degradation studies. For instance, the metabolism of the psychedelic drug 2C-B results in the formation of a related ethanol derivative, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.[9]

Logical Relationship for Future Research

Caption: Potential avenues for future research on this compound.

Conclusion

This compound is a commercially significant chemical intermediate, primarily utilized in the synthesis of the insecticide etofenprox. Its synthesis is well-documented, with established protocols providing high yields. While its direct application in research settings is currently limited, its chemical structure presents opportunities for exploration in fragrance chemistry, as a scaffold in medicinal chemistry for the development of new therapeutic agents, and in metabolic and toxicological studies. Further research is warranted to fully elucidate the potential of this versatile molecule beyond its role as a synthetic building block.

References

- 1. This compound | C10H14O2 | CID 89752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 22545-15-9 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(4-Ethoxyphenyl)ethanol: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis and diverse applications of 2-(4-Ethoxyphenyl)ethanol. This valuable chemical intermediate plays a significant role in the pharmaceutical industry, particularly in the synthesis of beta-blockers, and also finds use in the fragrance industry.

Synthesis of this compound

Experimental Protocol: Reduction of Ethyl 4-Ethoxyphenylacetate

Materials:

-

Ethyl 4-ethoxyphenylacetate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Dry glassware (oven-dried)

-

Nitrogen or Argon gas for inert atmosphere

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of sodium chloride (brine)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of Lithium Aluminium Hydride (1.2 equivalents) in anhydrous diethyl ether is prepared and cooled to 0°C in an ice bath.

-

Addition of Ester: A solution of ethyl 4-ethoxyphenylacetate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cooled back to 0°C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by the addition of a 10% aqueous HCl solution until two clear layers are formed. Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

-

Work-up: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of this compound.

Applications of this compound

Pharmaceutical Intermediate in Beta-Blocker Synthesis

This compound is a key starting material in the synthesis of certain beta-adrenergic blocking agents, commonly known as beta-blockers. These drugs are crucial in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.

One notable application is in the synthesis of Betaxolol , a selective beta-1 adrenergic receptor blocker. In this synthesis, the hydroxyl group of this compound is typically activated, for example, by conversion to a tosylate or mesylate, followed by reaction with a suitable amine, such as isopropylamine, to introduce the characteristic side chain of the beta-blocker.

| Application | Precursor | Key Reaction Step | Product Class | Reference |

| Beta-Blocker Synthesis | This compound | Alkylation of the hydroxyl group followed by amination | Pharmaceuticals | [1][2] |

Signaling Pathway in Beta-Blocker Action

Caption: Mechanism of action of beta-blockers synthesized from this compound.

Fragrance Industry

This compound and its derivatives are utilized in the fragrance industry for their pleasant aromatic properties. While specific quantitative data on the concentration of this compound in commercial fragrance formulations is proprietary and not publicly available, it is known to be used as a fragrance ingredient. Aryl alkyl alcohols, the class of compounds to which this compound belongs, are valued for their floral and sweet notes. The concentration of such ingredients in a final perfume product can range widely, typically from a fraction of a percent to several percent, depending on the desired olfactory profile and the overall composition of the fragrance.[3]

| Application | Property | Typical Concentration Range in Perfume |

| Fragrance Ingredient | Floral, sweet scent | 0.1% - 5% (estimated) |

Conclusion

This compound is a versatile chemical compound with significant applications in both the pharmaceutical and fragrance industries. Its synthesis, primarily achieved through the reduction of 4-ethoxyphenylacetic acid derivatives, provides a key building block for the development of important cardiovascular drugs. Further research into optimizing its synthesis and exploring its potential in other applications could yield valuable advancements in medicinal chemistry and material science.

References

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 2-(4-Ethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 2-(4-Ethoxyphenyl)ethanol, a primary alcohol of interest in medicinal chemistry and organic synthesis. The document details key transformations including oxidation, esterification, etherification, and dehydration, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate laboratory application and further research.

Introduction to the Reactivity of this compound

This compound possesses a primary hydroxyl group attached to an ethyl chain, which is in turn bonded to a para-substituted benzene ring. The reactivity of this hydroxyl group is characteristic of a primary alcohol, but can be influenced by the presence of the aromatic ring. The electron-donating nature of the ethoxy group can have a modest electronic effect on reactions involving the benzylic position, though for reactions at the terminal hydroxyl group, steric and electronic effects of the entire phenethyl moiety are more relevant. The key reactive site is the hydroxyl (-OH) group, which can act as a nucleophile or be converted into a good leaving group for substitution and elimination reactions.

Oxidation of the Hydroxyl Group

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 4-ethoxyphenylacetaldehyde, or further to the carboxylic acid, 4-ethoxyphenylacetic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to 4-Ethoxyphenylacetaldehyde

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. The Swern oxidation is a widely used and efficient method for this transformation, known for its mild conditions and tolerance of various functional groups.[1][2]

Table 1: Quantitative Data for the Swern Oxidation of Primary Alcohols

| Reagent/Parameter | Molar Equivalent/Condition | Role | Reference |

| Oxalyl Chloride | 1.5 - 2.0 equiv. | Activator for DMSO | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 2.0 - 3.0 equiv. | Oxidant | [3][4] |

| Triethylamine (Et₃N) | 3.0 - 5.0 equiv. | Base | [3][4] |

| Dichloromethane (DCM) | - | Solvent | [3][4] |

| Temperature | -78 °C to room temp. | Reaction Condition | [3][4] |

| Typical Yield | >90% | - | [3][4] |

Experimental Protocol: Swern Oxidation

-

A solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of dimethyl sulfoxide (2.5 equiv) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 equiv) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.

-

Triethylamine (5.0 equiv) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-ethoxyphenylacetaldehyde.

-

Purification can be achieved by column chromatography on silica gel.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-Ethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-(4-ethoxyphenyl)ethanol. Due to the limited availability of specific experimental data for this compound, this paper establishes a predictive framework based on the known thermal behavior of structurally analogous compounds, particularly 2-phenylethanol. It outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) to enable researchers to rigorously assess its thermal properties. This guide is intended to be a valuable resource for scientists and professionals involved in the development and handling of this compound, providing a foundation for ensuring its stability and quality.

Introduction

This compound is an aromatic alcohol with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and fragrances. Understanding the thermal stability and degradation profile of this compound is critical for ensuring its safe handling, storage, and the quality of end products. Thermal decomposition can lead to the formation of impurities, which may alter the compound's efficacy, safety, and physical properties. This guide presents a predictive analysis of the thermal behavior of this compound and provides standardized methodologies for its experimental investigation.

Predicted Thermal Stability and Degradation Profile

By analogy, a similar degradation pathway can be postulated for this compound. The presence of the ethoxy group on the phenyl ring is not expected to fundamentally alter this intramolecular elimination mechanism. The proposed primary degradation pathway, therefore, involves the formation of 4-ethoxystyrene and water.

Further degradation at higher temperatures could lead to the cleavage of the ethyl group from the phenoxy moiety, potentially forming 4-vinylphenol and ethene, or other fragmentation products of the aromatic ring and side chain.

Table 1: Predicted Thermal Degradation Data for this compound

| Parameter | Predicted Value/Range | Analytical Technique |

| Onset Decomposition Temp. (Tonset) | 200 - 300 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temp. (Tpeak) | 250 - 350 °C | TGA/DTG |

| Primary Degradation Products | 4-Ethoxystyrene, Water | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Secondary Degradation Products | 4-Vinylphenol, Ethene, other fragments | GC-MS |

Proposed Degradation Pathway

The predicted primary degradation pathway of this compound is initiated by heat, leading to an intramolecular elimination reaction.

Caption: Proposed primary thermal degradation pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset and rate of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic degradation processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and enthalpy of fusion (ΔHfus) from the endothermic peak. Observe any exothermic peaks that may indicate decomposition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis using GC-MS

To identify the degradation products, the gases evolved during the TGA experiment can be analyzed by a coupled gas chromatograph-mass spectrometer (TGA-GC-MS).

Methodology:

-

Instrument: A TGA instrument coupled to a GC-MS system via a heated transfer line.

-

TGA Conditions: Follow the TGA protocol as described in section 4.1.

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature program designed to separate the expected degradation products (e.g., hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400.

-

-

Data Analysis: The evolved gases from the TGA are injected into the GC at specific temperatures corresponding to mass loss events. The separated compounds are identified by their mass spectra by comparison with a spectral library (e.g., NIST).

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in tables for clear comparison and interpretation.

Table 2: TGA and DSC Data for this compound

| Parameter | Atmosphere | Value |

| Melting Point (Tm) | Nitrogen | |

| Enthalpy of Fusion (ΔHfus) | Nitrogen | |

| Tonset (5% weight loss) | Nitrogen | |

| Tpeak (DTG) | Nitrogen | |

| Residue at 600 °C | Nitrogen |

Table 3: Identified Thermal Degradation Products by TGA-GC-MS

| Retention Time (min) | Identified Compound | Proposed Structure | Match Factor |

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and degradation of this compound. The proposed degradation pathway, analogous to that of 2-phenylethanol, suggests the formation of 4-ethoxystyrene and water as primary products. The detailed experimental protocols for TGA, DSC, and GC-MS offer a robust methodology for the experimental verification of these predictions. The information and procedures outlined herein are essential for ensuring the quality, safety, and stability of this compound in research, development, and commercial applications. Further experimental work is crucial to validate the proposed degradation mechanisms and to fully characterize the thermal behavior of this compound.

References

Methodological & Application

Detailed protocol for the synthesis of 2-(4-Ethoxyphenyl)ethanol

For Research Use Only

Abstract

This application note provides a detailed two-step protocol for the synthesis of 2-(4-ethoxyphenyl)ethanol, a valuable intermediate in the preparation of various biologically active molecules and fine chemicals. The synthesis commences with the ethylation of 4-hydroxyphenylacetic acid via a Williamson ether synthesis, followed by the reduction of the resulting 4-ethoxyphenylacetic acid using lithium aluminum hydride (LiAlH4) to yield the target primary alcohol. This document outlines the reaction principles, detailed experimental procedures, required materials and equipment, and data interpretation.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a primary alcohol and an ethyl phenyl ether moiety, allows for diverse chemical modifications. This protocol offers a reliable and scalable method for its preparation in a laboratory setting, starting from commercially available 4-hydroxyphenylacetic acid.

Reaction Principle

The synthesis proceeds in two distinct steps:

-

Step 1: Ethylation of 4-hydroxyphenylacetic acid. This step is a Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated by a base (sodium hydroxide) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then reacts with an ethylating agent, diethyl sulfate, in an SN2 reaction to form the ether linkage, yielding 4-ethoxyphenylacetic acid.

-

Step 2: Reduction of 4-ethoxyphenylacetic acid. The carboxylic acid group of 4-ethoxyphenylacetic acid is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4). The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and subsequent hydride addition to the intermediate aldehyde. An acidic workup then protonates the resulting alkoxide to give the final product, this compound.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Ethoxyphenylacetic Acid

Materials:

-

4-Hydroxyphenylacetic acid

-

Sodium hydroxide (NaOH)

-

Diethyl sulfate ((C₂H₅)₂SO₄)[3]

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-